molecular formula C25H22N4O3S B2505506 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one CAS No. 422530-86-7

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one

Cat. No.: B2505506
CAS No.: 422530-86-7
M. Wt: 458.54
InChI Key: HQHDYKRZGXMLNE-UHFFFAOYSA-N
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Description

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown that various substituted quinazolinone compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies on new quinazolin-4-one containing oxadiazolin-5-thione moieties revealed encouraging antibacterial activity, particularly with morpholino derivatives (Ahmed, Abd-Alla, & El-zohry, 2007). Additionally, certain quinazolinone derivatives were synthesized and screened for their antimicrobial activities, including action against bacterial, fungal, and malarial pathogens, showing varied effectiveness across different compounds (Dixit, Mehta, & Dixit, 2014).

Anti-inflammatory and Analgesic Effects

Some quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities. Studies have synthesized and assessed the efficacy of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings, finding compounds that showed potent analgesic and anti-inflammatory activities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Anticancer Activities

The anticancer potential of quinazolinone derivatives has also been explored. Several compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain quinazolinone derivatives have shown promising results in inhibiting the growth of cancer cells, underscoring their potential as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antiviral Activity

Quinazolinone compounds have been investigated for their antiviral activity as well. Research has focused on synthesizing derivatives and evaluating their efficacy against various viruses, including the herpes simplex virus and others. Some derivatives have demonstrated significant antiviral activity, highlighting their potential in antiviral drug development (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

Mechanism of Action

The mechanism of action of quinazolinone derivatives depends on their specific structure and the biological target. Some quinazolinones have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

Properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c30-23(28-13-15-32-16-14-28)19-5-7-20(8-6-19)29-24(31)21-3-1-2-4-22(21)27-25(29)33-17-18-9-11-26-12-10-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDYKRZGXMLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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